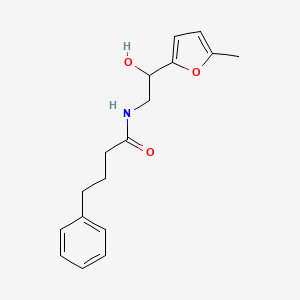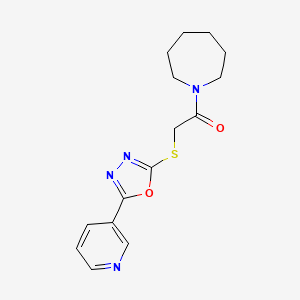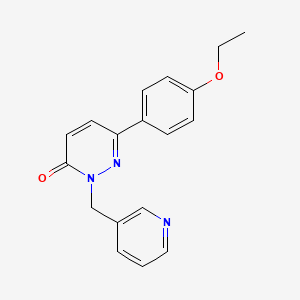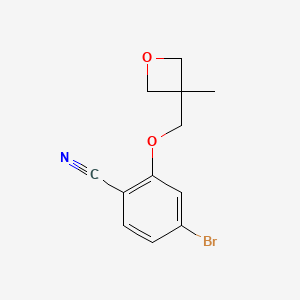
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, commonly known as NPC 15199, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. NPC 15199 is a quinoxaline derivative that has been extensively studied for its ability to modulate the function of glutamate receptors, which play a crucial role in the regulation of synaptic transmission in the central nervous system.
科学的研究の応用
Photocatalytic Applications
Spiroindenoquinoxaline pyrrolizidines, which include derivatives of 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one, have been synthesized and characterized for their photocatalytic properties. These compounds have shown efficacy in the photocatalytic reduction of methylene blue under sunlight, acting as photonic sensors for the detection of fluorescent dyes in waste effluents from various industries. The structures of these compounds were confirmed through a range of spectroscopic and analytical techniques, highlighting their potential in environmental applications (Kumari & Singh, 2020).
Neuroprotection in Parkinson's Disease
7-Nitroindazole, a compound related to this compound, has been identified as a selective inhibitor of neuronal nitric oxide synthase. Its application has been shown to protect against striatal dopamine depletions and loss of tyrosine hydroxylase-positive neurons in the substantia nigra in MPTP-treated baboons, suggesting its potential in treating or mitigating the effects of Parkinson's disease (Hantraye et al., 1996).
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of spiroindenoquinoxaline pyrrolidine fused nitrochromene derivatives through 1,3-dipolar cycloaddition. This process involves the use of azomethine ylides generated in situ from indenoquinoxalone and α-amino acids with 3-nitrochromenes as dipolarophiles. The resulting compounds showcase complex structural entities and demonstrate the versatility of this compound derivatives in organic synthesis (Nayak et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves the reaction of 2-amino-3-nitrobenzoic acid with pyrrolidine and acetic anhydride to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one, which is then reduced with sodium dithionite to yield the final product.", "Starting Materials": [ "2-amino-3-nitrobenzoic acid", "pyrrolidine", "acetic anhydride", "sodium dithionite" ], "Reaction": [ "Step 1: 2-amino-3-nitrobenzoic acid is reacted with pyrrolidine and acetic anhydride in the presence of a catalyst such as triethylamine to form 7-nitro-3-(pyrrolidin-1-yl)quinoxalin-2-one.", "Step 2: The resulting product from step 1 is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to yield 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one." ] } | |
CAS番号 |
877825-76-8 |
分子式 |
C12H12N4O3 |
分子量 |
260.253 |
IUPAC名 |
7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |
InChIキー |
LXXAGVDGBLIDTC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)



![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)
